![molecular formula C21H21N5O3 B2873399 7-benzyl-8-((4-methoxybenzyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 578004-38-3](/img/structure/B2873399.png)
7-benzyl-8-((4-methoxybenzyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-benzyl-8-((4-methoxybenzyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as C16H16N4O3, is a chemical compound that belongs to the class of purine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Oxidation and Structural Analysis
- Research has demonstrated the oxidation of N6-alkyladenines, including N6-benzyladenine, leading to the formation of N(1)-oxides. This process is significant in understanding the chemical properties and reactivity of purine derivatives (Itaya, Ogawa, Takada, & Fujii, 1996).
Synthesis of Novel Compounds
- A study described the development of a chiral auxiliary for the asymmetric synthesis of α-amino acids, employing a novel chiral relay network based on N-benzyl protecting groups, highlighting advancements in synthetic methods for complex molecules (Bull, Davies, Epstein, Leech, & Ouzman, 1998).
Pharmacological Applications
- The analgesic activity of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, including benzylamide derivatives, was investigated, indicating potential therapeutic applications in pain management (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).
Natural Product Research
- Research involving red algae identified new bromophenols coupled with nucleoside bases, including purine derivatives, demonstrating the diversity of natural products and their potential applications in various fields (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).
Protective Group Strategies in Synthesis
- A study on the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, using thietanyl protecting groups, highlights advancements in the synthesis of complex purine derivatives (Khaliullin & Shabalina, 2020).
Cyclin-dependent Kinase Inhibition
- A study of 2,6,9-trisubstituted purines with alkynyl and benzylamino groups demonstrated inhibitory activity against cyclin-dependent kinase, showing potential for therapeutic applications in cancer treatment (Legraverend, Tunnah, Noble, Ducrot, Ludwig, Grierson, Leost, Meijer, & Endicott, 2000).
properties
IUPAC Name |
7-benzyl-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-25-18-17(19(27)24-21(25)28)26(13-15-6-4-3-5-7-15)20(23-18)22-12-14-8-10-16(29-2)11-9-14/h3-11H,12-13H2,1-2H3,(H,22,23)(H,24,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSKWZSMXSULIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=C(C=C3)OC)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-8-((4-methoxybenzyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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